2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

Description

Systematic IUPAC Nomenclature and Molecular Formula

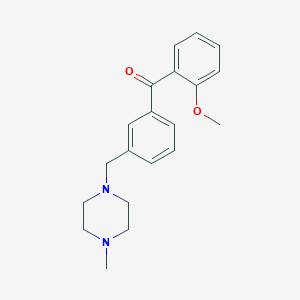

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature reflects the precise structural arrangement where the carbonyl group serves as the central connecting bridge between two distinctly substituted phenyl rings. The molecular formula C₂₀H₂₄N₂O₂ indicates a complex organic structure containing twenty carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 324.4 grams per mole, establishing this compound as a moderately sized organic molecule within the benzophenone derivative family.

The Chemical Abstracts Service registry number for this compound is 898788-36-8, providing a unique identifier for chemical databases and regulatory documentation. Additional chemical identifiers include the DSSTox Substance identification number DTXSID40643410 and the Wikidata identifier Q82554827, which facilitate cross-referencing across multiple chemical information systems. The InChI key UMBYDKHHMREDGU-UHFFFAOYSA-N serves as a standardized molecular structure representation that enables computational analysis and database searching across diverse chemical informatics platforms.

The SMILES notation CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3OC provides a linear textual representation of the molecular structure that clearly delineates the connectivity between all atoms. This notation reveals the presence of the methylpiperazine ring system attached to the meta position of one phenyl ring, while the methoxy group occupies the ortho position of the opposing phenyl ring. The systematic approach to nomenclature ensures unambiguous identification of this specific structural isomer among the numerous possible benzophenone derivatives.

Constitutional Isomerism and Positional Specificity of Substituents

Constitutional isomerism in organic chemistry refers to compounds that contain identical molecular formulas but differ in the connectivity or arrangement of atoms within their structures. For this compound, the positional specificity of substituents creates distinct structural possibilities that differentiate it from other potential isomers. The methoxy group positioned at the 2-position (ortho) of one phenyl ring creates a specific electronic and steric environment that influences the overall molecular properties and potential chemical reactivity patterns.

The methylpiperazinomethyl substituent located at the 3'-position (meta) of the opposing phenyl ring represents a bulky, nitrogen-containing functional group that significantly impacts the three-dimensional molecular geometry. This specific positioning distinguishes the compound from alternative arrangements where the methylpiperazine group might occupy different positions on the aromatic ring system. Constitutional isomers with the same substituents in different positions would exhibit markedly different physical and chemical properties due to altered electronic distributions and steric interactions between functional groups.

The ortho, meta, and para positioning system for disubstituted benzene rings provides a framework for understanding positional isomerism in aromatic compounds. In this specific compound, the 2-position methoxy group creates an ortho relationship that can influence intramolecular interactions through potential hydrogen bonding or steric hindrance effects. The 3'-position methylpiperazinomethyl group establishes a meta relationship that typically results in different electronic effects compared to ortho or para arrangements. These positional relationships are fundamental to understanding the unique chemical identity of this particular benzophenone derivative.

The constitutional framework of this molecule demonstrates how specific substituent positioning creates distinct molecular entities even when identical functional groups are present. The combination of electron-donating methoxy groups and electron-rich nitrogen-containing piperazine systems in these specific positions creates a unique electronic environment that would be altered significantly by any change in substituent positioning. This positional specificity is crucial for distinguishing this compound from its structural isomers and understanding its potential chemical behavior patterns.

Comparative Structural Analysis with Related Benzophenone Derivatives

Comparative structural analysis reveals significant relationships between this compound and other benzophenone derivatives documented in chemical databases. The parent compound benzophenone (diphenylmethanone) serves as the fundamental structural scaffold with molecular formula C₁₃H₁₀O and molecular weight 182.22 grams per mole. This basic structure provides the reference point for understanding how various substituents modify the core benzophenone framework and influence overall molecular properties.

Related methoxy-substituted benzophenone derivatives demonstrate the structural diversity possible within this chemical family. The compound 2-Methoxy-4'-methylbenzophenone exhibits molecular formula C₁₅H₁₄O₂ with IUPAC name (2-methoxyphenyl)-(4-methylphenyl)methanone, representing a simpler substitution pattern compared to the target compound. This derivative contains only methoxy and methyl substituents, lacking the complex nitrogen-containing piperazine functionality that characterizes the compound under investigation. The molecular weight of 226.27 grams per mole for this simpler derivative illustrates how the addition of the methylpiperazinomethyl group substantially increases molecular complexity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Benzophenone | C₁₃H₁₀O | 182.22 | None (parent compound) |

| 2-Methoxy-4'-methylbenzophenone | C₁₅H₁₄O₂ | 226.27 | Methoxy, methyl |

| This compound | C₂₀H₂₄N₂O₂ | 324.4 | Methoxy, methylpiperazinomethyl |

| 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone | C₂₀H₂₄N₂O₂ | 324.4 | Methoxy, methylpiperazinomethyl |

| 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone | C₂₀H₂₁N₃O | 319.4 | Cyano, methylpiperazinomethyl |

The positional isomer 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone shares the identical molecular formula C₂₀H₂₄N₂O₂ and molecular weight 324.4 grams per mole with the target compound, yet differs in the positioning of the methoxy substituent. This isomer contains the methoxy group at the 3-position (meta) rather than the 2-position (ortho), demonstrating how positional changes create distinct chemical entities despite identical molecular compositions. The IUPAC name (3-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone reflects this positional difference and illustrates the importance of precise nomenclature in distinguishing structural isomers.

Additional structural variations within the benzophenone family include compounds with different nitrogen-containing substituents and alternative aromatic modifications. The compound 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone contains a cyano group instead of methoxy, resulting in molecular formula C₂₀H₂₁N₃O and molecular weight 319.4 grams per mole. This substitution introduces an additional nitrogen atom while reducing the overall molecular weight, demonstrating how functional group modifications can significantly alter molecular composition while maintaining the core benzophenone scaffold.

The structural comparison reveals that the methylpiperazinomethyl substituent represents a common motif among several benzophenone derivatives, suggesting potential synthetic relationships or shared biological activities. The specific combination of methoxy and methylpiperazinomethyl groups in defined positions creates unique molecular architectures that distinguish individual compounds within this chemical family. These structural relationships provide valuable insights into the systematic variation possible within benzophenone derivatives and highlight the importance of precise structural characterization for understanding chemical identity and potential applications.

Properties

IUPAC Name |

(2-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-5-7-17(14-16)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBYDKHHMREDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643410 | |

| Record name | (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-36-8 | |

| Record name | Methanone, (2-methoxyphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 2,4-Dihydroxybenzophenone Using Methyl Halides

A robust and environmentally friendly method involves methylation of 2,4-dihydroxybenzophenone with methyl halides (methyl chloride, bromide, or iodide) in the presence of alkali and phase transfer catalysts under controlled temperature and pressure. This method replaces the traditionally used dimethyl sulfate, reducing toxicity and environmental hazards.

Process Summary:

| Step | Reagents/Conditions | Details |

|---|---|---|

| Starting Material | 2,4-Dihydroxybenzophenone | Readily available, inexpensive |

| Alkali | Potassium or sodium hydroxide/carbonate solution (20-50 wt%) | Provides basic environment for methylation |

| Phase Transfer Catalyst | Tetrabutylammonium chloride/bromide or PEG-200/400 | Facilitates transfer of methyl halide into aqueous phase |

| Solvent | Toluene, chlorobenzene, xylene, or butyl acetate | Medium for reaction |

| Methyl Halide | Methyl chloride/bromide/iodide | Methylating agent |

| Temperature | 60-140 °C | Optimized for reaction efficiency |

| Pressure | 0.3-0.5 MPa | Maintains reaction conditions |

| Reaction Time | 1-4 hours | Sufficient for completion |

- Yield: 90-91%

- Purity: ≥99%

- Byproducts: Salt and water (environmentally benign)

| Example | 2,4-Dihydroxybenzophenone (g) | Alkali Solution (g, 20 wt%) | Catalyst (g) | Solvent (ml) | Methyl Halide (ml) | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 21.4 | 53 | 0.28 | 100 (chlorobenzene) | 100 (chloromethane in MTBE, 1.0M) | 100 | 0.3 | 91 | 99 |

| 2 | 21.4 | 53 | 0.28 | 100 (toluene) | 100 (chloromethane in MTBE, 1.0M) | 100 | 0.3 | 90 | 99 |

This method is characterized by its simplicity, safety, high yield, and environmental friendliness, making it suitable for industrial scale-up.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Notes |

|---|---|---|

| Benzophenone Core Synthesis | Friedel-Crafts acylation (benzoyl chloride + phenol) | Standard method for benzophenone scaffold |

| Hydroxy and Methoxy Substitution | Methylation of 2,4-dihydroxybenzophenone with methyl halides | Phase transfer catalysis, alkali, 60-140 °C, 0.3-0.5 MPa |

| Halomethylation at 3' Position | Halomethylation reagents (e.g., paraformaldehyde + HCl) | Introduces reactive site for amine substitution |

| Piperazinomethyl Substitution | 4-Methylpiperazine nucleophilic substitution | Forms final 4-methylpiperazinomethyl substituent |

| Purification | Crystallization, chromatography | Ensures ≥99% purity |

Research Findings and Industrial Implications

- The methylation method using methyl halides and phase transfer catalysts significantly improves safety and environmental impact compared to dimethyl sulfate methylation.

- The use of alkali solutions and phase transfer catalysts enhances reaction rates and yields.

- The reaction conditions (temperature, pressure, molar ratios) are critical for maximizing yield and purity.

- The substitution of the piperazinomethyl group is typically achieved through nucleophilic substitution on halomethylated benzophenone intermediates, a well-established organic synthesis route.

- The overall synthetic pathway is amenable to scale-up due to straightforward reaction conditions and environmentally benign byproducts.

Chemical Reactions Analysis

2-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace the methyl group.

Scientific Research Applications

Pharmaceuticals

Drug Development :

2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone is investigated for its role as a potential pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it suitable for the development of new therapeutic agents targeting various diseases.

Mechanism of Action :

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors, which could lead to modulation of their activity. This property is vital for the design of drugs aimed at treating conditions such as depression or anxiety due to the piperazine moiety's known pharmacological effects.

Cosmetics

UV Filters :

The compound is being explored as an ultraviolet (UV) filter in sunscreens and other cosmetic products. Its ability to absorb UV light makes it valuable for protecting skin from harmful radiation. This application is particularly relevant given the increasing awareness of skin cancer and photoaging due to UV exposure .

Stabilizing Agent :

In addition to its role as a UV filter, it can also act as a stabilizer in cosmetic formulations, enhancing the shelf life and efficacy of products containing sensitive ingredients .

Material Sciences

Polymer Chemistry :

this compound is utilized in the synthesis of specialty polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives (e.g., bromo, chloro, fluoro) exhibit higher molecular weights and lipophilicity (e.g., XLogP3 = 3.7 for the bromo-fluoro analogue) compared to the methoxy-substituted compound, which may enhance membrane permeability but reduce aqueous solubility .

- Methyl-Substituted Derivatives (e.g., 2,5-dimethyl) demonstrate how alkyl groups reduce polarity, possibly improving metabolic stability but limiting hydrogen-bonding capacity .

Physicochemical Properties and Stability

- Polymorphism: Benzophenones like the title compound may exhibit polymorphism, as seen in metastable benzophenone derivatives, though this is highly dependent on substituent arrangement and crystallization conditions .

- Thermal Stability: The methylpiperazine moiety may introduce thermal lability compared to non-amine-containing analogues, requiring optimized storage conditions.

Biological Activity

2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the benzophenone family, which is known for its diverse biological activities. The structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.37 g/mol

- IUPAC Name : 2-Methoxy-3'-(4-methylpiperazinomethyl)benzophenone

Antitumor Activity

Recent studies have indicated that derivatives of benzophenones exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

- IC Values: In related compounds, IC values against various cancer cell lines (e.g., HL-60, A-549) ranged from 0.26 to 0.99 µM, suggesting that similar derivatives may possess comparable antitumor efficacy .

Anti-inflammatory Activity

Benzophenone derivatives have been studied for their anti-inflammatory properties. For example, compounds that inhibit pro-inflammatory cytokines such as TNF-α and IL-6 have been synthesized, showing significant inhibitory effects.

- Mechanism : The inhibition of these cytokines is crucial in managing inflammatory diseases. Studies have reported IC values for TNF-α inhibition as low as 4 nM in some analogues .

Antioxidant Properties

The antioxidant activity of benzophenones is another area of interest. Compounds in this class have been evaluated for their ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : Some studies indicate that benzophenone derivatives exhibit strong DPPH radical scavenging activity, contributing to their potential as therapeutic agents against oxidative stress .

Toxicological Profile

The safety profile of this compound is critical for its application in pharmaceuticals. Toxicological studies on related compounds indicate the following:

- General Findings : High doses have been associated with increased liver and kidney weights and reproductive toxicity, including decreased sperm density in animal models .

- NOAEL : The no-observed-adverse-effect level (NOAEL) was determined to be around 6250 ppm in dietary studies for rats and mice .

Case Studies and Research Findings

Several research efforts have focused on synthesizing and evaluating the biological activities of benzophenone derivatives:

- Synthesis and Evaluation : A study synthesized various benzophenone analogues and assessed their biological activities, revealing that specific modifications could enhance their antitumor and anti-inflammatory properties .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been explored extensively, leading to the identification of key substituents that enhance efficacy against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.